molecular formula C8H13N3S B1348945 5-Cyclohexyl-1,3,4-thiadiazol-2-amine CAS No. 56882-77-0

5-Cyclohexyl-1,3,4-thiadiazol-2-amine

Cat. No. B1348945
CAS RN: 56882-77-0
M. Wt: 183.28 g/mol
InChI Key: BLBDGPFJLDEFFL-UHFFFAOYSA-N
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Description

5-Cyclohexyl-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C8H13N3S . It is a derivative of 1,3,4-thiadiazol-2-amine .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazol-2-amine derivatives, including 5-Cyclohexyl-1,3,4-thiadiazol-2-amine, can be achieved in a one-pot manner using the reaction between a thiosemicarbazide and carboxylic acid . This reaction proceeds in three steps with the formation of the corresponding 2-amino-1,3,4-thiadiazole .


Molecular Structure Analysis

The molecular structure of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine consists of a cyclohexyl group attached to the 5-position of a 1,3,4-thiadiazol-2-amine ring .


Physical And Chemical Properties Analysis

5-Cyclohexyl-1,3,4-thiadiazol-2-amine has a molecular weight of 183.28 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . Its exact mass and monoisotopic mass are 183.08301860 g/mol . The topological polar surface area is 80 Ų .

Scientific Research Applications

Antiproliferative and Antimicrobial Properties

5-Cyclohexyl-1,3,4-thiadiazol-2-amine derivatives have been studied for their potential in pharmacological applications. Schiff bases derived from these compounds exhibited significant antimicrobial activity against S. epidermidis, along with notable cytotoxicity against PC-3 and MDA-MB-231 cancer cell lines. Compound 3A, a derivative, showed high DNA protective ability and the potential for utilization with chemotherapy drugs for more efficient cancer therapy with minimal cytotoxicity (Gür et al., 2020).

DNA Binding and Anti-inflammatory Effects

The derivatives of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine, when used in metal complexes, exhibit effective anti-inflammatory, analgesic, and DNA binding activities. These compounds have shown significant analgesic activity, comparable to Diclofenac sodium, indicating their potential in pain management (Naik et al., 2015).

Synthesis

Synthesis and Structural Analysis

The synthesis and characterization of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine derivatives have been a subject of research. New compounds such as 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine were synthesized, demonstrating stable structures via intramolecular and intermolecular hydrogen bonding. These studies are crucial in understanding the chemical properties and potential applications of these compounds (Dani et al., 2013).

Ultrasound-assisted Synthesis

Innovative methods like ultrasound-assisted synthesis have been employed for the production of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine derivatives. This method has shown increased efficiency in reactions, offering a promising alternative to conventional synthesis techniques. Such advancements are important for the scalable and efficient production of these compounds (Erdogan, 2018).

Biological Applications and DNA Interactions

Research has also focused on the DNA binding interactions of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine derivatives. These compounds have been found to bind avidly to DNA through a groove binding mode, which is significant for understanding their potential therapeutic applications. Additionally, DNA cleavage studies were conducted to further investigate these interactions, highlighting the diverse biological applications of these compounds (Shivakumara & Krishna, 2021).

Future Directions

There is ongoing research into the synthesis and biological application of various derivatives of 2-amino-1,3,4-thiadiazoles, including 5-Cyclohexyl-1,3,4-thiadiazol-2-amine . This research is driven by the diverse biological activities exhibited by these compounds, suggesting potential applications in the treatment of various diseases .

properties

IUPAC Name

5-cyclohexyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h6H,1-5H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBDGPFJLDEFFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70205409
Record name 1,3,4-Thiadiazole, 2-amino-5-cyclohexyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclohexyl-1,3,4-thiadiazol-2-amine

CAS RN

56882-77-0
Record name 5-Cyclohexyl-1,3,4-thiadiazol-2-amine
Source CAS Common Chemistry
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Record name 1,3,4-Thiadiazole, 2-amino-5-cyclohexyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,4-Thiadiazole, 2-amino-5-cyclohexyl-
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Record name 5-cyclohexyl-1,3,4-thiadiazol-2-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
W Xue, X Li, G Ma, H Zhang, Y Chen… - European Journal of …, 2020 - Elsevier
Due to the occurrence of antibiotic resistance, bacterial infectious diseases have become a serious threat to public health. To overcome antibiotic resistance, novel antibiotics are …
Number of citations: 43 www.sciencedirect.com
ОV Kholodniak, YV Shubina, SI Kovalenko - 2022 - dspace.zsmu.edu.ua
Aim. To investigate the heterocyclization of N-(R-hydrazine-1-carbonothioyl) cycloalkanecarboxa-mides, to establish the structure and antibacterial activity of the synthesized …
Number of citations: 3 dspace.zsmu.edu.ua
ОВ Холодняк, ЮВ Шубіна… - … і медичної науки та …, 2022 - pharmed.zsmu.edu.ua
Aim. To investigate the heterocyclization of N-(R-hydrazine-1-carbonothioyl) cycloalkanecarboxa-mides, to establish the structure and antibacterial activity of the synthesized …
Number of citations: 0 pharmed.zsmu.edu.ua
A Demirci, KG KARAYEL, E Tatar… - Turkish Journal of …, 2018 - journals.tubitak.gov.tr
A series of 5-substituted-1, 3, 4-thiadiazole-based fluoroquinolone derivatives were designed as potential antibacterial and anticancer agents using a molecular hybridization approach. …
Number of citations: 33 journals.tubitak.gov.tr

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